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Compound of Interest

Compound Name: 2-(Hexyloxy)isoindoline-1,3-dione

Cat. No.: B8543344

Identity & Physicochemical Profile[1][2][3][4][5][6]

N-Hexyloxyphthalimide is a phthalimide derivative characterized by an

-alkoxy functionality. It serves as a stable, lipophilic precursor for
-centered hexyl radicals and is a critical intermediate in the synthesis of

-hexylhydroxylamines via the Gabriel synthesis pathway.
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Property Data / Specification

Common Name N-Hexyloxyphthalimide

Systematic Name 2-(Hexyloxy)isoindoline-1,3-dione

CAS Number Not widely listed (Synthesized from CAS 524-
38-9)

Molecular Formula

Molecular Weight 247.29 g/mol

Physical State White to off-white crystalline solid

Soluble in DCM, EtOAc,

Solubility
; Insoluble in water
) ) Typically 6872 °C (Homologous series
Melting Point o
approximation)
Precursor CAS 524-38-9 (N-Hydroxyphthalimide)

Structural Visualization

The following diagram illustrates the core connectivity, highlighting the labile

bond susceptible to homolytic cleavage or nucleophilic attack.
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Caption: Structural connectivity of N-hexyloxyphthalimide, emphasizing the N-O bond critical
for radical generation and deprotection.

Synthesis & Preparation Protocols
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Researchers typically synthesize N-hexyloxyphthalimide in situ or on-demand due to its specific
chain length. Two primary methodologies are recommended based on reagent availability and
substrate sensitivity.

Method A: Direct Alkylation (Standard Protocol)

Best for: Large-scale preparation using robust alkyl halides.

Reagents:

N-Hydroxyphthalimide (NHPI, 1.0 equiv) [CAS 524-38-9][1]

1-Bromohexane (1.2 equiv) [CAS 111-25-1]

Triethylamine (

, 1.5 equiv) or

(2.0 equiv)

Solvent: DMF or Acetonitrile (

Protocol:

 Dissolution: Dissolve NHPI (10 mmol, 1.63 g) in anhydrous DMF (20 mL) under an inert
atmosphere (

).

o Deprotonation: Add triethylamine (15 mmol, 2.1 mL) dropwise. The solution may turn deep
red/orange due to the formation of the N-hydroxyphthalimide anion (PINO anion).

o Alkylation: Add 1-bromohexane (12 mmol, 1.68 mL) slowly to the reaction mixture.

e Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the
disappearance of NHPI.
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e Workup: Pour the mixture into ice-water (100 mL). The product typically precipitates as a
white solid.[2]

« Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water or
purify via silica gel chromatography if necessary.

Method B: Mitsunobu Reaction

Best for: Synthesis from 1-hexanol when the halide is unavailable or to avoid harsh basic
conditions.

Reagents:

NHPI (1.0 equiv)[2]

1-Hexanol (1.0 equiv)

Triphenylphosphine (

, 1.1 equiv)

DIAD or DEAD (1.1 equiv)

Solvent: THF (anhydrous)
Protocol:
e Dissolve NHPI, 1-hexanol, and

in dry THF at 0°C.

o Add DIAD dropwise to maintain the temperature below 5°C.
 Allow the reaction to warm to room temperature and stir overnight.

e Concentrate under reduced pressure and purify via column chromatography to remove
phosphine oxide byproducts.

Reactivity & Applications in Drug Development

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://en.wikipedia.org/wiki/Phthalimide
https://en.wikipedia.org/wiki/Phthalimide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8543344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

N-Hexyloxyphthalimide is not merely a passive intermediate; it is a "masked" hydroxylamine
and a potent radical precursor.

A. Precursor for O-Alkyl Hydroxylamines
In medicinal chemistry, the

-alkoxyamine moiety is a pharmacophore found in various kinase inhibitors and antibiotic
conjugates. N-Hexyloxyphthalimide serves as a stable storage form of

-hexylhydroxylamine.

Deprotection Mechanism (Hydrazinolysis):
 Utility: This releases the free
-hexylhydroxylamine (

), which can then be condensed with aldehydes or ketones to form stable oxime ethers.

B. Radical Precursor (Photoredox Catalysis)

Recent advances in photoredox catalysis utilize N-alkoxyphthalimides as redox-active esters.
Under visible light irradiation with a photocatalyst (e.qg.,

or Eosin Y), the N-O bond undergoes single-electron reduction.

Pathway:
o SET Reduction: The phthalimide moiety accepts an electron.

o Fragmentation: The N-O bond cleaves, releasing a phthalimide anion and an alkoxy radical (
).
o Application: The generated hexyloxy radical can participate in:

o Hydrogen Atom Transfer (HAT): Abstracting hydrogen from remote C-H bonds (Remote
functionalization).

o -Scission: Generating alkyl radicals via C-C bond cleavage (if the chain allows).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8543344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Addition: Reacting with olefins to form ether-functionalized scaffolds.

C. C-H Activation Logic

The following diagram details the radical generation workflow used in modern C-H activation
methodologies.
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Caption: Mechanism of alkoxy radical generation from N-hexyloxyphthalimide via photoredox
catalysis.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b8543344?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8543344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety & Handling

While specific toxicological data for the hexyloxy derivative is limited, it should be handled with
the same precautions as the parent N-hydroxyphthalimide and alkyl bromides.

» Hazard Classification: Irritant (Skin/Eye/Respiratory).
e Handling: Use in a chemical fume hood. Avoid inhalation of dust.

o Storage: Store in a cool, dry place away from strong oxidizing agents. Stable at room
temperature for months if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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